![molecular formula C7H14N2O B1642537 オクタヒドロピロロ[1,2-a]ピラジン-7-オール CAS No. 96563-78-9](/img/structure/B1642537.png)

オクタヒドロピロロ[1,2-a]ピラジン-7-オール

概要

説明

Octahydro-pyrrolo[1,2-a]pyrazin-7-ol is a research chemical . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .

Synthesis Analysis

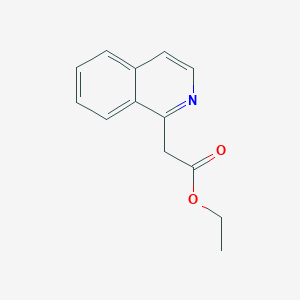

The synthesis of pyrrolopyrazine derivatives, including Octahydro-pyrrolo[1,2-a]pyrazin-7-ol, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . Another synthetic sequence starts with the construction of the piperazine ring through intramolecular 1,4-addition of the unsaturated amino ester or reductive cyclization of the amino keto ester .Molecular Structure Analysis

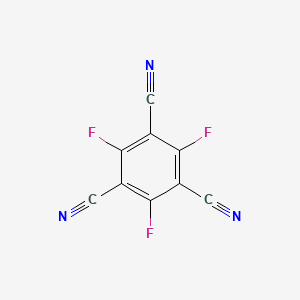

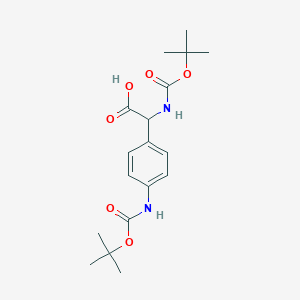

Octahydro-pyrrolo[1,2-a]pyrazin-7-ol contains a total of 25 bonds; 11 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyrrolidine . It has a molecular weight of 142.2 .Chemical Reactions Analysis

Pyrrolopyrazine derivatives, including Octahydro-pyrrolo[1,2-a]pyrazin-7-ol, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .Physical And Chemical Properties Analysis

Octahydro-pyrrolo[1,2-a]pyrazin-7-ol has a molecular weight of 142.2 . It is a solid substance .科学的研究の応用

抗菌、抗真菌、および抗ウイルス活性

オクタヒドロピロロ[1,2-a]ピラジン-7-オールを含むピロロ[1,2-a]ピラジン誘導体は、顕著な抗菌、抗真菌、および抗ウイルス特性を示すことがわかっています。 これらの化合物は、細菌、真菌、またはウイルスによって引き起こされるさまざまな感染症の治療のための新しい薬剤の開発に潜在的に使用できます .

合成化学への応用

合成化学において、オクタヒドロピロロ[1,2-a]ピラジン-7-オールは、ラクタムおよびケトン化合物の合成における前駆体として使用されます。 ピペラジン環の構築は、これらの化合物の作成における重要なステップであり、さらなる化学開発および用途につながる可能性があります .

作用機序

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets to induce a variety of biological responses .

Biochemical Pathways

Pyrrolopyrazine derivatives have been shown to exhibit a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s density is reported to be 118±01 g/cm3 (20 °C, 760 mmHg), and it has a boiling point of 2640±350 °C (760 mmHg) . These properties may influence its bioavailability.

Result of Action

Given the wide range of biological activities associated with pyrrolopyrazine derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .

Safety and Hazards

将来の方向性

Pyrrolopyrazine derivatives, including Octahydro-pyrrolo[1,2-a]pyrazin-7-ol, are an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

特性

IUPAC Name |

1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c10-7-3-6-4-8-1-2-9(6)5-7/h6-8,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVMRQREBYGIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC(CC2CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromofuro[3,2-c]pyridine](/img/structure/B1642488.png)

![Aceticacid,[2-acetyl-5-[(3-methyl-2-butenyl)oxy]phenoxy]-,methylester](/img/structure/B1642489.png)

![ethyl 2-methylsulfanyl-7-oxo-4H-[1,3]thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B1642491.png)

![(2R,3S)-3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-[1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl]propionic acid](/img/structure/B1642506.png)